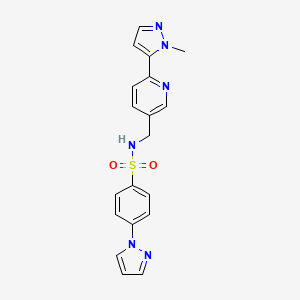

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Descripción

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core substituted with a methyl-pyrazole moiety and a benzenesulfonamide group bearing a pyrazole ring. The compound’s design combines rigidity (pyridine/pyrazole) with hydrogen-bonding capacity (sulfonamide), which may enhance binding specificity and metabolic stability compared to simpler analogs.

Propiedades

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S/c1-24-19(9-11-21-24)18-8-3-15(13-20-18)14-23-28(26,27)17-6-4-16(5-7-17)25-12-2-10-22-25/h2-13,23H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVGKQVBMZTPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide:

- Mechanism of Action : The compound acts primarily as an inhibitor of the Serine/threonine-protein kinase ATR, which plays a crucial role in the DNA damage response pathway. By inhibiting ATR, the compound disrupts the cellular mechanisms that repair DNA damage, leading to increased apoptosis in cancer cells.

- Efficacy Against Cancer Types : Research indicates that similar pyrazole derivatives can inhibit cell proliferation in various cancer types, including breast, lung, and colorectal cancers. For instance, compounds with related structures have shown significant antiproliferative effects on MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity:

- Inhibition of Bacterial Growth : Pyrazole derivatives have been noted for their ability to inhibit bacterial growth. This compound could serve as a lead for developing new antibiotics targeting resistant strains.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders:

- Mechanism : Compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on compounds with similar pyrazole structures demonstrated their ability to induce apoptosis in cancer cell lines through multiple pathways. The results indicated that these compounds could significantly reduce tumor growth in vivo, suggesting their potential as effective anticancer agents .

Mecanismo De Acción

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their molecular features and inferred properties.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Sulfonamide vs. This difference may influence target binding affinity, particularly in enzymes like carbonic anhydrases or kinase inhibitors where sulfonamides are common. The patent compound (Example 140) employs a carboxamide linked to a triazole, which introduces distinct electronic effects (e.g., electron-withdrawing trifluoromethyl and triazole groups) that may alter metabolic stability or target selectivity .

The triazole in Example 140 enhances metabolic resistance compared to pyrazoles due to its resistance to oxidative degradation, a feature relevant in drug design .

Molecular Weight and Complexity

- The target compound’s molecular weight (~395 g/mol, estimated) exceeds BK43122 (296 g/mol) and BK43103 (286 g/mol), suggesting higher complexity that might affect bioavailability. However, its sulfonamide group could improve solubility relative to the trifluoromethyl-containing patent compound (536 g/mol) .

Limitations of Available Data

The evidence provided lacks explicit pharmacological or crystallographic data for the target compound. Structural comparisons are inferred from analogs (e.g., BK43122, Example 140), and further experimental validation is required to confirm binding modes, potency, and pharmacokinetic profiles.

Actividad Biológica

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, identified by its CAS number 2034464-76-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and synthesis methods.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6O4S, with a molecular weight of 378.4 g/mol. The structural features include:

- Pyrazole rings : Known for their diverse biological activities.

- Pyridine moiety : Enhances solubility and bioavailability.

- Benzenesulfonamide group : Imparts additional pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis and cell cycle arrest |

| HepG2 (Liver) | 26.00 | Inhibition of proliferation via CDK9 modulation |

| A549 (Lung) | 36.12 | Induction of autophagy without apoptosis |

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, particularly in breast and liver cancers .

The mechanism by which N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects involves several biochemical pathways:

- CDK Inhibition : The compound inhibits cyclin-dependent kinases (CDKs), leading to reduced phosphorylation of target proteins involved in cell cycle progression .

- Apoptosis Induction : It promotes apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Mcl-1 .

- Autophagy Modulation : Some studies have indicated that it can induce autophagy, a process that can lead to cell death in certain contexts .

Synthesis Methods

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. Key steps include:

- Preparation of Pyrazole and Pyridine Intermediates : This involves the use of various reagents and catalysts to form the necessary pyrazole and pyridine structures.

- Coupling Reaction : The intermediates are then coupled with a benzenesulfonamide derivative under controlled conditions to yield the final product.

Case Studies

Several studies have explored similar compounds with pyrazole scaffolds, demonstrating their potential as anticancer agents:

- Study on 1-Aryl-Pyrazoles : This research indicated that compounds containing a pyrazole structure showed significant inhibition against various cancer cell lines, supporting the hypothesis that modifications to this scaffold can enhance biological activity .

- Evaluation of Novel Derivatives : New derivatives based on pyrazole have been synthesized and evaluated for their cytotoxic properties, with some showing IC50 values in the low micromolar range against aggressive cancer types .

Q & A

Q. What are the recommended synthetic routes for N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of pyrazole-sulfonamide hybrids typically involves multi-step protocols. For example, pyrazole intermediates are often synthesized via cyclization reactions using hydrazine derivatives and diketones, followed by sulfonamide coupling via nucleophilic substitution. Controlled synthesis methods, such as copolymerization of functional monomers (e.g., CMDA and DMDAAC), can guide optimization of reaction conditions like temperature, solvent polarity, and catalyst loading . Flow chemistry approaches, as demonstrated in diphenyldiazomethane synthesis, enable precise control over reaction parameters (e.g., residence time, mixing efficiency) to improve yield and purity . Post-synthetic purification via column chromatography or recrystallization is critical for isolating the target compound.

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrazole protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm). Compare with analogs like N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine, where ¹H/¹³C NMR resolved aromatic and aliphatic regions .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures, especially to resolve ambiguities in substituent orientation. SHELX programs are robust for small-molecule refinement, even with twinned data .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Q. What functional groups dominate the compound’s reactivity, and how do they influence solubility?

The sulfonamide group (-SO₂NH-) and pyrazole rings are critical. Sulfonamides are polar, enhancing aqueous solubility but requiring pH adjustments to avoid precipitation. Pyrazole rings contribute to π-π stacking interactions, influencing crystallinity. Substituents like the methyl group on the pyrazole (1-methyl-1H-pyrazol-5-yl) reduce metabolic instability, as seen in VEGFR-2 inhibitors like acrizanib .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. XRD)?

- Complementary Techniques : Combine XRD (for absolute stereochemistry) with NOESY NMR (for solution-state conformation). SHELXL refinement can address discrepancies in bond lengths/angles .

- Density Functional Theory (DFT) : Optimize computational models using software like Gaussian to align with experimental XRD data. For example, discrepancies in dihedral angles of pyrazole-phenyl linkages can be resolved by comparing DFT-optimized geometries with crystallographic results .

Q. What strategies are effective for evaluating biological activity, particularly for kinase inhibition or anti-inflammatory targets?

- In Vivo Models : Use choroidal neovascularization (CNV) models, as applied in acrizanib studies, to assess anti-angiogenic activity .

- Enzyme Assays : Screen against kinases (e.g., VEGFR-2) using fluorescence polarization or ADP-Glo™ assays. For sulfonamides, compare IC₅₀ values with analogs like sulfaphenazole, a known cytochrome P450 inhibitor .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Substituent Variation : Modify pyrazole and sulfonamide substituents systematically. For example, replacing the 1H-pyrazol-1-yl group with bulkier substituents (e.g., 4-cycloheptyl-1,2,4-triazol-3-yl) can enhance target selectivity, as shown in triazole-sulfonamide hybrids .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers.

Q. What computational tools are recommended for predicting binding modes and off-target effects?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.

- MD Simulations : GROMACS or AMBER simulate binding dynamics over nanosecond timescales.

- ADMET Prediction : Tools like SwissADME or ProTox-II forecast toxicity and bioavailability .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.